![molecular formula C19H16N2O4 B245105 N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B245105.png)

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide, also known as PA-824, is a novel anti-tuberculosis drug that has shown promising results in preclinical studies. It is a prodrug that is activated by the enzyme Mycobacterium tuberculosis coenzyme F420-dependent nitroreductase (Ddn), which is only present in the tuberculosis-causing bacteria. PA-824 has a unique mechanism of action that targets both the replicating and non-replicating forms of the bacteria, making it a potential candidate for the treatment of drug-resistant tuberculosis.

Mécanisme D'action

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide is a prodrug that is activated by the enzyme Ddn, which is only present in Mycobacterium tuberculosis. Once activated, N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide is converted into a reactive intermediate that can target multiple enzymes and pathways in the bacteria. N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has been shown to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. It also disrupts the electron transport chain, leading to the depletion of ATP and the accumulation of toxic intermediates that can damage the bacterial cell.

Biochemical and Physiological Effects:

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has been shown to have a potent bactericidal effect against Mycobacterium tuberculosis. It can target both replicating and non-replicating forms of the bacteria, making it effective against persistent infections. N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has also been shown to have a low potential for drug resistance development, which is a major concern with current tuberculosis treatments. In addition, N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.

Avantages Et Limitations Des Expériences En Laboratoire

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has several advantages for use in laboratory experiments. It is effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, making it a versatile tool for studying the bacteria. N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has also been shown to have a low potential for drug resistance development, which is important for long-term studies. However, N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide is a prodrug that requires activation by the enzyme Ddn, which is only present in Mycobacterium tuberculosis. This limits its use in studies of other bacterial species.

Orientations Futures

There are several areas of future research for N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide. One area is the development of combination therapies that include N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide and other anti-tuberculosis drugs. This could potentially increase the efficacy of tuberculosis treatment and reduce the risk of drug resistance development. Another area of research is the optimization of the synthesis method for N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide, which could lead to improvements in yield and purity. Finally, further studies are needed to evaluate the safety and efficacy of N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide in humans, particularly in the context of drug-resistant tuberculosis.

Méthodes De Synthèse

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzoic acid with phenoxyacetic acid followed by the condensation of the resulting product with 2-furoyl chloride. The final product is obtained by the reduction of the nitro group using a palladium-catalyzed hydrogenation reaction.

Applications De Recherche Scientifique

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of tuberculosis. In vitro studies have shown that N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide is effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. In vivo studies in animal models have demonstrated that N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has a potent bactericidal effect and can reduce the bacterial burden in the lungs of infected animals. Clinical trials are currently underway to evaluate the safety and efficacy of N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide in humans.

Propriétés

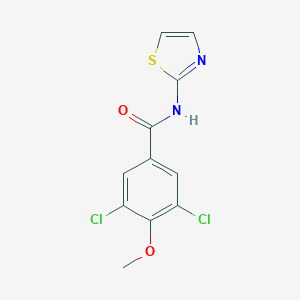

Formule moléculaire |

C19H16N2O4 |

|---|---|

Poids moléculaire |

336.3 g/mol |

Nom IUPAC |

N-[3-[(2-phenoxyacetyl)amino]phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C19H16N2O4/c22-18(13-25-16-8-2-1-3-9-16)20-14-6-4-7-15(12-14)21-19(23)17-10-5-11-24-17/h1-12H,13H2,(H,20,22)(H,21,23) |

Clé InChI |

SUMBUIOOYCQDNY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 |

SMILES canonique |

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B245023.png)

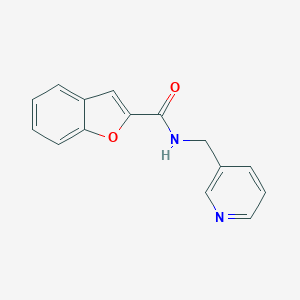

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245031.png)

![2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245032.png)

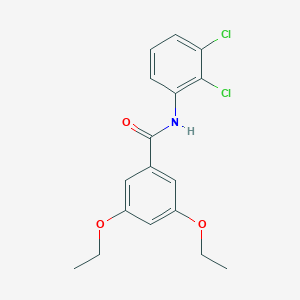

![3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245033.png)

![3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245034.png)

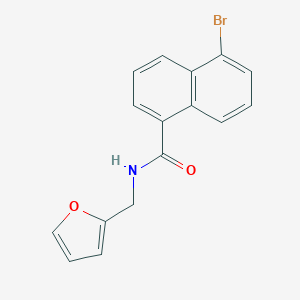

![5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B245035.png)

![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B245037.png)

![N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B245038.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B245041.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B245042.png)